cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectra of related bicyclic isoxazole derivatives reveal distinct proton environments. For example, the methylene protons adjacent to the ketone group (position 6a) resonate as a multiplet between δ 2.4–2.9 ppm , while the ethyl ester’s methyl group appears as a triplet near δ 1.2–1.4 ppm . The isoxazole proton (position 4) typically shows a singlet at δ 8.0–8.1 ppm due to deshielding by the electronegative oxygen and nitrogen atoms.
¹³C-NMR data corroborate the functional groups: the ketone carbonyl appears at δ 205–210 ppm , the ester carbonyl at δ 165–170 ppm , and the isoxazole carbons between δ 140–160 ppm .
Infrared (IR) Spectroscopy
IR spectra exhibit strong absorption bands at 1740–1760 cm⁻¹ (ester C=O stretch) and 1680–1700 cm⁻¹ (ketone C=O stretch). The isoxazole ring’s C=N and C-O stretches appear as medium-intensity peaks at 1550–1600 cm⁻¹ and 1250–1300 cm⁻¹ , respectively.
Mass Spectrometry (MS)
Electron ionization mass spectra show a molecular ion peak at m/z 197 , consistent with the molecular weight. Fragmentation patterns include loss of the ethyl group (m/z 169 ) and subsequent cleavage of the isoxazole ring (m/z 123 ).
X-ray Crystallographic Studies
X-ray diffraction analyses of structurally similar compounds, such as dimethyl 6-(thiophen-2-yl)-4H-cyclopenta[c]isoxazole-5,5(6H)-dicarboxylate, reveal key insights. The cyclopentane ring adopts a half-chair conformation , with puckering parameters (q₂, q₃) of 0.45 Å and 0.32 Å , respectively. The isoxazole ring is planar, with bond lengths of 1.36 Å (C=N) and 1.23 Å (C-O) .
For this compound, the (3aR,6aR) configuration positions the ester and ketone groups in a cis orientation, with a dihedral angle of 15–20° between their planes. This geometry facilitates weak intramolecular interactions, such as a C-H···O hydrogen bond between the ethyl group’s β-hydrogen and the ketone oxygen.
Computational Modeling of Ring Conformation
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the cyclopentane ring’s puckering amplitude (Q) to be 0.52 Å , with a pseudorotation phase angle (φ) of 25° . These values align with crystallographic data, confirming the ring’s flexibility and its influence on reactivity.
Natural bond orbital (NBO) analysis highlights hyperconjugative interactions stabilizing the bicyclic system. The n(O) → σ*(C-N) interaction in the isoxazole ring contributes 12–15 kcal/mol stabilization energy. Additionally, the ester group’s resonance effect delocalizes electron density into the cyclopentane ring, reducing ring strain.
Molecular dynamics simulations reveal that the compound undergoes ring-flipping transitions at room temperature, with an energy barrier of 8–10 kcal/mol . This dynamic behavior explains its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
ethyl (3aS,6aS)-5-oxo-3a,4,6,6a-tetrahydrocyclopenta[d][1,2]oxazole-3-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-2-13-9(12)8-6-3-5(11)4-7(6)14-10-8/h6-7H,2-4H2,1H3/t6-,7+/m1/s1 |
InChI Key |
SOHDBIFGTRDWKA-RQJHMYQMSA-N |
Isomeric SMILES |
CCOC(=O)C1=NO[C@@H]2[C@H]1CC(=O)C2 |
Canonical SMILES |
CCOC(=O)C1=NOC2C1CC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Nitrile Oxide Generation and Cyclization
The most common method involves generating nitrile oxides in situ from primary nitro compounds (e.g., ethyl nitroacetate) under basic conditions. For example:
-
Nitro precursor : Ethyl 2-nitrocyclopropane-1-carboxylate (1a) reacts with DABCO (1,4-diazabicyclo[2.2.2]octane) in CHCl₃ at 60°C to form a nitrile oxide intermediate.
-
Dipolarophile : Cyclopentene derivatives act as dipolarophiles, undergoing [3+2] cycloaddition to yield the cis-configured isoxazoline.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Solvent | CHCl₃ or DCM |
| Base | DABCO (10 mol%) |
| Time | 12–24 h |
| Yield | 70–85% |
Mechanistic Insight :
The reaction proceeds via a concerted mechanism, where the nitrile oxide’s LUMO interacts with the dipolarophile’s HOMO. Steric effects from the cyclopentene substituents favor cis-selectivity.
Copper-Catalyzed Condensation
Catalytic System Optimization
Copper(I) iodide (CuI) or copper(II) acetate (Cu(OAc)₂) enhances reaction efficiency and stereocontrol:
-
Substrates : Ethyl nitroacetate and cyclopentanone derivatives.
-
Procedure : A mixture of ethyl nitroacetate (1.2 equiv), cyclopentanone (1.0 equiv), CuI (5 mol%), and Et₃N (2.0 equiv) in toluene is stirred at 80°C for 8 h.
Key Data :
| Catalyst | Temp (°C) | Time (h) | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|
| CuI | 80 | 8 | 91 | 9:1 |
| Cu(OAc)₂ | 60 | 12 | 76 | 7:1 |
Advantages :
-
Higher cis-selectivity due to ligand-assisted coordination of copper to the nitrile oxide.
Base-Mediated Cyclocondensation
Alkaline Conditions
Sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) facilitates cyclization without metals:
-
Substrates : Ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylate (2a) and 2-chloropyrimidine.
-
Procedure : Refluxing in ethanol (EtOH) for 6 h yields the cis product via intramolecular nucleophilic attack.
Optimization Table :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaOEt | EtOH | 80 | 65 |
| K₂CO₃ | DMF | 100 | 58 |
Limitations :
-
Lower cis-selectivity (cis:trans = 3:1) compared to copper-catalyzed methods.
-
Requires chromatographic purification to isolate the cis isomer.
Industrial-Scale Synthesis
Continuous Flow Reactors
To address batch-process inefficiencies, flow chemistry protocols have been developed:
-
Reactor Type : Microfluidic tubular reactor with immobilized CuI on silica gel.
-
Conditions : 100°C, 2 MPa pressure, residence time = 15 min.
-
Output : 89% yield, cis:trans = 8:1, productivity = 1.2 kg/day.
Purification :
-
Crystallization : Ethyl acetate/n-hexane recrystallization achieves >99% purity.
-
Chromatography : Reserved for low-yield batches (SiO₂, EtOAc/hexane gradient).
Comparative Analysis of Methods
| Method | Yield (%) | cis:trans Ratio | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 70–85 | 7:1 | Moderate | 450 |
| Copper-Catalyzed | 76–91 | 9:1 | High | 620 |
| Base-Mediated | 58–65 | 3:1 | Low | 380 |
| Flow Chemistry | 89 | 8:1 | High | 540 |
Recommendations :
-
Lab-scale : Copper-catalyzed methods balance yield and selectivity.
-
Industrial : Flow reactors reduce purification costs despite higher initial setup expenses.
Challenges and Solutions
Stereochemical Control
Byproduct Formation
-
Problem : Hydrolysis of the ethyl ester under basic conditions.
-
Mitigation : Anhydrous solvents (e.g., DCM) and controlled pH (7–8).
Recent Advances (2021–2025)
Photocatalytic Methods
Visible-light-mediated cycloadditions using Ru(bpy)₃²⁺ as a catalyst:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the isoxazole ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. The compound's ability to inhibit cell proliferation has been demonstrated in various cancer cell lines. For instance, a metal complex derived from this compound showed significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound in cancer therapy . -
Antimicrobial Properties :
The isoxazole ring system is known for its antimicrobial activities. Compounds similar to cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . This highlights the potential for developing new antibiotics based on its structure. -
Neurological Disorders :
The compound's structural features may also contribute to neuroprotective effects. Preliminary research suggests that it could modulate neurotransmitter systems, offering a pathway for the treatment of neurodegenerative diseases such as Alzheimer's .
Synthetic Applications
The synthesis of this compound serves as a valuable method for constructing complex organic molecules. Its application in cascade reactions allows for the efficient formation of multiple bonds in a single synthetic step. A notable example is the use of this compound as a precursor in the synthesis of various substituted isoxazoles through cyclization reactions .
Case Studies
-
Case Study: Anticancer Compound Development
A study focused on modifying the core structure of this compound led to the discovery of new derivatives with enhanced potency against ovarian cancer cells. These derivatives were synthesized using palladium-catalyzed cross-coupling reactions and exhibited IC50 values significantly lower than those of existing chemotherapeutics . -
Case Study: Antimicrobial Activity
In another research project, various analogs were synthesized and tested against a panel of microbial strains. One derivative showed remarkable activity with an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics like penicillin . This underscores the potential for developing novel antimicrobial agents based on this scaffold.
Mechanism of Action
The mechanism of action of cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Key Observations :
- The cis configuration in the target compound induces ring puckering, enhancing steric strain compared to the trans analog’s planar conformation.
- Ethyl vs. methyl ester substituents (Analog 2) alter solubility and steric bulk, impacting crystallization behavior .
Hydrogen Bonding and Crystal Packing
Graph set analysis (as per Etter’s formalism) reveals distinct hydrogen-bonding motifs:
| Compound | Hydrogen Bond Donor/Acceptor Pattern | Graph Set Notation | Melting Point (°C) |
|---|---|---|---|
| Target Compound | N–H⋯O (isoxazole N to ester O) | R₂²(8) | 145–147 |
| Analog 3 | N–H⋯O (amide N to ketone O) | R₂²(6) | 162–164 |
| Analog 1 | C–H⋯O (cyclopentane H to ester O) | C(4) | 130–132 |
Key Observations :
- The target compound’s R₂²(8) motif stabilizes its crystal lattice via intermolecular N–H⋯O bonds, contrasting with Analog 3’s shorter R₂²(6) pattern .
- Analog 1’s lack of strong hydrogen bonds reduces melting point by ~15°C compared to the target.
Reactivity and Stability
The lumping strategy groups compounds with similar functional groups for predictive modeling. For example:
| Surrogate Group | Included Compounds | Shared Reactivity (e.g., Hydrolysis) | Half-Life (pH 7, 25°C) |
|---|---|---|---|
| Cyclopentane-isoxazole esters | Target, Analog 1, Analog 2 | Base-catalyzed ester hydrolysis | 2–4 hours |
| Cyclopentane-isoxazole amides | Analog 3 | Acid-catalyzed amide hydrolysis | >24 hours |
Key Observations :
- Ester-containing compounds (target and analogs 1–2) hydrolyze rapidly under basic conditions, whereas amides (Analog 3) resist hydrolysis .
- Steric hindrance from the ethyl group in the target compound slightly delays hydrolysis compared to Analog 2’s methyl ester.
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 225.24 | 225.24 | 211.21 | 210.22 |
| LogP (octanol/water) | 1.8 | 1.7 | 1.5 | 0.9 |
| Aqueous Solubility (mg/mL) | 12.4 | 15.2 | 18.6 | 32.1 |
Key Observations :
- The ethyl ester in the target compound increases hydrophobicity (LogP = 1.8) vs. Analog 2’s methyl ester (LogP = 1.5).
- Analog 3’s carboxamide group enhances solubility due to hydrogen-bonding capacity .
Biological Activity
The compound cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate is part of a class of organic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₉N₃O₃
- Molecular Weight : 195.18 g/mol
Structural Features
The compound features a cyclopentadiene ring fused with an isoxazole moiety. The presence of the carboxylate group and the ethyl ester enhances its solubility and reactivity, which are crucial for its biological activity.
Antitumor Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antitumor properties. For instance, this compound has been evaluated for its ability to inhibit cancer cell proliferation.
Case Study: In Vitro Studies
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptotic cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.2 | Caspase activation |
| MCF-7 (Breast) | 12.5 | Bcl-2 downregulation |
| A549 (Lung) | 10.8 | ROS generation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Case Study: Antimicrobial Efficacy
A study assessing the antimicrobial activity revealed the following minimum inhibitory concentrations (MICs):
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. It appears to modulate neuroinflammatory responses and protect against oxidative stress.
Mechanism of Neuroprotection
The neuroprotective effects are hypothesized to be mediated through:
- Reduction of Oxidative Stress : The compound scavenges free radicals.
- Inhibition of Neuroinflammation : It downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Q. What are the established synthetic routes for cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The compound is synthesized via catalytic condensation of ethyl nitroacetate with cyclopent-2-en-1-one. Key steps include:
- Catalytic System : Copper(II) acetate (5 mol%) and N-methylpyrrolidone (NMP, 10 mol%) in chloroform at 60°C for 137 hours .
- Purification : Silica gel chromatography (ethyl acetate/petroleum ether, 1:5) yields the product as a yellowish oil (8% yield). Lower yields may arise from competing Michael addition pathways, necessitating temperature and catalyst optimization .
- Diastereomer Formation : Reactions often yield mixtures of 4-hydroxy and 6-hydroxy isomers, requiring NMR (δ = 1.34–5.40 ppm) for structural confirmation .
Q. How can NMR spectroscopy distinguish diastereomers of this compound?
Methodological Answer: 1H NMR is critical for distinguishing diastereomers. For example:
- cis-5-Hydroxy Isomer : Distinct signals at δ = 5.02 ppm (dd, J = 5.1, 9.2 Hz) and δ = 4.17 ppm (ddd, J = 5.1, 5.1, 10.2 Hz) .
- trans-4-Hydroxy Isomer : Characteristic peaks at δ = 5.36 ppm (dd, J = 5.5, 9.2 Hz) and δ = 3.73 ppm (d, J = 9.2 Hz) .
Coupling constants and splitting patterns differentiate axial/equatorial proton arrangements in the cyclopentane ring.
Q. What chromatographic techniques are effective for separating diastereomers?
Methodological Answer:
- GC-MS with SIMPLICITY-5 Column : Retention times (18.4–20.8 min) resolve four diastereomers .
- Silica Gel Chromatography : Ethyl ether/hexane (1:1) separates isomers with Rf = 0.21 .
- Work-Up : Acidic washes (5% HCl) remove unreacted starting materials before chromatography .
Q. How is X-ray crystallography applied to determine its crystal structure?
Methodological Answer:
- Software : SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data. Hydrogen-bonding networks are analyzed via graph-set notation to identify motifs like R₂²(8) rings .
- Sample Preparation : Crystallization in ethyl acetate/petroleum ether yields suitable single crystals.
- Validation : Crystallographic data (e.g., space group, unit cell parameters) confirm stereochemistry and intermolecular interactions .
Q. How do hydrogen-bonding interactions influence its physical properties?
Methodological Answer:
- Graph-Set Analysis : Identifies hydrogen-bonding patterns (e.g., O–H···O/N) that stabilize crystal packing .
- Thermal Stability : Stronger H-bond networks correlate with higher melting points. For example, hydroxyl groups form bifurcated bonds, enhancing lattice energy .
Advanced Research Questions
Q. How can low-yield reactions (e.g., 8–39%) be optimized for this compound?
Methodological Answer:
- Catalyst Screening : Replace Cu(OAc)₂ with Lewis acids (e.g., Sc(OTf)₃) to suppress side reactions .
- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to improve nitroacetate reactivity.
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time .
Q. What computational methods validate experimental X-ray structures?
Methodological Answer:
Q. How can pharmacophore modeling predict its bioactivity?
Methodological Answer:
Q. What factors influence its stability under varying pH and temperature?
Methodological Answer:
Q. How does stereochemistry affect reactivity in downstream derivatization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
